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molecular formula C8H15NO4 B076452 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid CAS No. 10549-59-4

4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid

Cat. No. B076452
M. Wt: 189.21 g/mol
InChI Key: UNZHTDWDYPKUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04438045

Procedure details

In a two liter four neck flask equipped with stirrer, thermometer, condenser and addition funnel were charged succinic anhydride (200 g) and tetrahydrofuran (1400 ml). A homogeneous solution of succinic anhydride in tetrahydrofuran was made when the pot temperature reached 50° C. with external heating. Dimethylaminoethanol (178 g) was added at a rate that the exothermic reaction kept the pot temperature at 55° C. to 60° C. The reaction mixture was digested at 50° C. for a period of two hours after the addition of dimethylaminoethanol was completed. A first crop of crystalline product was collected by filtration and a second crop of product was collected from the mother liquor after concentration to 250 ml by means of reduced pressure distillation. These products were combined and dried in a vacuum over at 40° C. and 3 mm Hg pressure. The total yield was 303 g, 80% of the theoretical yield.
[Compound]
Name
four
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
178 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:8][N:9]([CH2:11][CH2:12][OH:13])[CH3:10]>O1CCCC1>[C:4]([O:13][CH2:12][CH2:11][N:9]([CH3:10])[CH3:8])(=[O:5])[CH2:3][CH2:2][C:1]([OH:6])=[O:7]

Inputs

Step One
Name
four
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
1400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Four
Name
Quantity
178 g
Type
reactant
Smiles
CN(C)CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermometer, condenser and addition funnel
CUSTOM
Type
CUSTOM
Details
reached 50° C. with external heating
CUSTOM
Type
CUSTOM
Details
at 55° C. to 60° C
FILTRATION
Type
FILTRATION
Details
A first crop of crystalline product was collected by filtration
CUSTOM
Type
CUSTOM
Details
a second crop of product was collected from the mother liquor
CONCENTRATION
Type
CONCENTRATION
Details
after concentration to 250 ml
DISTILLATION
Type
DISTILLATION
Details
by means of reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
dried in a vacuum over at 40° C. and 3 mm Hg pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCC(=O)O)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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